molecular formula C11H12O3 B8679234 2-Propenal,3-(2,5-dimethoxyphenyl)-

2-Propenal,3-(2,5-dimethoxyphenyl)-

Cat. No.: B8679234
M. Wt: 192.21 g/mol
InChI Key: QODHTNANDXLRSB-UHFFFAOYSA-N
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Description

2-Propenal,3-(2,5-dimethoxyphenyl)- is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal,3-(2,5-dimethoxyphenyl)- involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed experimental procedures can be found in specialized chemical synthesis databases.

Industrial Production Methods

Industrial production of 2-Propenal,3-(2,5-dimethoxyphenyl)- often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propenal,3-(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of 2-Propenal,3-(2,5-dimethoxyphenyl)- include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions of 2-Propenal,3-(2,5-dimethoxyphenyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

2-Propenal,3-(2,5-dimethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It serves as a probe to study biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications due to its unique biological activity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenal,3-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-Propenal,3-(2,5-dimethoxyphenyl)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as CID 123456 and CID 789012.

    Uniqueness: 2-Propenal,3-(2,5-dimethoxyphenyl)- stands out due to its specific reactivity and biological activity, which make it suitable for specialized applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3

InChI Key

QODHTNANDXLRSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure described by Konig et al., supra, for the preparation of 4-dimethylaminocinnamaldehyde but replacing the 4-dimethylaminobenzaldehyde employed as starting material by 2,5-dimethoxybenzaldehyde, there was obtained 2,5-dimethoxycinnamaldehyde.
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